molecular formula C14H17N3OS B6423733 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine CAS No. 1914597-06-0

3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine

Cat. No. B6423733
CAS RN: 1914597-06-0
M. Wt: 275.37 g/mol
InChI Key: FTHMGIGLFZSTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine (also known as 3-CMPT) is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. 3-CMPT has been studied for its ability to modulate the activity of various enzymes, as well as its potential to act as an inhibitor of certain proteins.

Scientific Research Applications

3-CMPT has been studied for its potential application in scientific research, particularly in the fields of enzymology and protein inhibition. It has been found to modulate the activity of several enzymes, including caspase-3, an enzyme involved in apoptosis, and tyrosinase, an enzyme involved in the biosynthesis of melanin. Additionally, 3-CMPT has been found to act as an inhibitor of several proteins, including the human epidermal growth factor receptor 2 (HER2), a protein involved in cancer cell proliferation and survival.

Mechanism of Action

The exact mechanism of action of 3-CMPT is not yet fully understood. However, it is thought to interact with the active site of enzymes and proteins in order to modulate their activity. Specifically, 3-CMPT is thought to act as an allosteric inhibitor, meaning that it binds to a site other than the active site in order to alter the conformation of the enzyme or protein and thus affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPT have yet to be fully elucidated. However, it has been found to modulate the activity of several enzymes and proteins, which can have a variety of effects on the body. For example, its inhibition of caspase-3 can lead to decreased apoptosis, while its inhibition of tyrosinase can lead to decreased melanin production. Additionally, its inhibition of HER2 can lead to decreased cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

The use of 3-CMPT in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. Additionally, it has been found to modulate the activity of several enzymes and proteins, making it a useful tool for studying these biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body have yet to be fully elucidated.

Future Directions

The potential future directions for 3-CMPT research are numerous. Further research is needed to fully elucidate its mechanism of action and its effects on the body. Additionally, it could be studied for its potential application in drug development, as its ability to modulate the activity of enzymes and proteins could be used to develop novel therapeutic agents. Finally, its potential application in biotechnology could be explored, as its ability to modulate the activity of enzymes could be used to develop new industrial processes.

Synthesis Methods

3-CMPT can be synthesized in a two-step process. First, the starting material, 3-methylthiophene-2-carboxaldehyde, is reacted with cyclopropylmagnesium bromide in the presence of anhydrous diethyl ether to form the cyclopropylmethylthiophene-2-carboxaldehyde. This intermediate is then reacted with 2-(3-methoxyphenyl)ethylamine in the presence of a base, such as sodium hydroxide, to form the desired product, 3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine.

properties

IUPAC Name

3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-18-12-4-2-3-10(9-12)7-8-15-14-16-13(17-19-14)11-5-6-11/h2-4,9,11H,5-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHMGIGLFZSTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine

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